molecular formula C6H6F6O B14375175 3,5,5,6,6,6-Hexafluorohex-3-en-2-ol CAS No. 90550-23-5

3,5,5,6,6,6-Hexafluorohex-3-en-2-ol

Cat. No.: B14375175
CAS No.: 90550-23-5
M. Wt: 208.10 g/mol
InChI Key: PNDNAXLUBAOGIB-UHFFFAOYSA-N
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Description

3,5,5,6,6,6-Hexafluorohex-3-en-2-ol is a fluorinated alcohol compound with the molecular formula C6H6F6O It is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5,6,6,6-Hexafluorohex-3-en-2-ol typically involves the fluorination of hex-3-en-2-ol. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5,5,6,6,6-Hexafluorohex-3-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hexafluorohexane derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of hexafluorohexanone or hexafluorohexanal.

    Reduction: Formation of hexafluorohexane.

    Substitution: Formation of various substituted hexafluorohexenes.

Scientific Research Applications

3,5,5,6,6,6-Hexafluorohex-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,5,5,6,6,6-Hexafluorohex-3-en-2-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can engage in strong dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5-Hexafluorohexan-2-ol: Similar structure but lacks the double bond present in 3,5,5,6,6,6-Hexafluorohex-3-en-2-ol.

    2,2,3,3,4,4-Hexafluorobutanol: Shorter carbon chain and different fluorination pattern.

    Hexafluoroisopropanol: Contains three fluorine atoms on each of the two carbon atoms adjacent to the hydroxyl group.

Uniqueness

This compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct reactivity and properties compared to other fluorinated alcohols. Its combination of high fluorine content and structural features makes it valuable for specialized applications in various fields.

Properties

CAS No.

90550-23-5

Molecular Formula

C6H6F6O

Molecular Weight

208.10 g/mol

IUPAC Name

3,5,5,6,6,6-hexafluorohex-3-en-2-ol

InChI

InChI=1S/C6H6F6O/c1-3(13)4(7)2-5(8,9)6(10,11)12/h2-3,13H,1H3

InChI Key

PNDNAXLUBAOGIB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CC(C(F)(F)F)(F)F)F)O

Origin of Product

United States

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